(CH3)3Coc(O)nhch2C(O)nhch2CH3
Description
The compound (CH3)3COC(O)NHCH2C(O)NHCH2CH3 is a hybrid molecule featuring a tert-butoxycarbonyl (Boc) group and a urea linkage. Structurally, it consists of a Boc-protected carbamate (C(=O)O–) connected to a urea moiety (–NH–CH2–C(=O)–NH–CH2CH3). Its molecular formula is C9H18N2O3, with a molecular weight of 202 g/mol. The Boc group enhances stability during synthetic processes, while the urea linkage contributes to strong hydrogen bonding, influencing solubility and reactivity .
This compound is likely used in organic synthesis as a protected intermediate or in pharmaceutical research due to its hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(ethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-5-10-7(12)6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) |
InChI Key |
YNZCVFHYMKPLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
Key compounds for comparison include:
- UDMA (Urethane Dimethacrylate, C23H38N2O8): A dental resin monomer with urethane (–NH–C(=O)–O–) and methacrylate groups .
- Boc-2-Aminoacetic Acid (C7H13NO4): A Boc-protected amino acid with a carboxylic acid terminus .
- DDDMA (1,12-Dodecanediol Dimethacrylate, C20H34O4) : A hydrophobic dimethacrylate crosslinker .
Table 1: Comparative Properties
2.2 Reactivity and Stability
- Urea vs. Urethane: The urea group (–NH–C(=O)–NH–) in the target compound has two H-bond donors, enhancing intermolecular interactions compared to UDMA’s single H-bond donor in its urethane group. This increases thermal stability but reduces solubility in non-polar solvents .
- Boc Group: Like Boc-2-aminoacetic acid, the Boc moiety in the target compound offers acid-labile protection, making it stable under basic conditions but cleavable via trifluoroacetic acid (TFA) .
- Methacrylate Comparison : Unlike DDDMA or UDMA, the target compound lacks polymerizable methacrylate groups, limiting its use in crosslinked materials but favoring applications in small-molecule synthesis .
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